N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide
Description
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a triazole ring fused with a pyridine ring, a benzofuran moiety, and a carboxamide group
Properties
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)11-15(19-23-22-18-9-5-6-10-24(18)19)21-20(25)17-12-14-7-3-4-8-16(14)26-17/h3-10,12-13,15H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSOHXPXTKVHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Arylation of Benzofuran-2-Carboxamides
Pd-catalyzed C–H arylation using 8-aminoquinoline (8-AQ) as a directing group allows for the introduction of diverse aryl and heteroaryl groups at the C3 position. For example, treatment of 8-AQ-benzofuran-2-carboxamide with aryl iodides in the presence of Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and DMA at 100°C for 24 hours yields C3-arylated products in 65–92% yields. This method is compatible with electron-rich and electron-deficient aryl iodides, enabling broad substrate scope.
Key Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | Ag₂CO₃ (2 equiv) |
| Solvent | DMA |
| Temperature | 100°C |
| Reaction Time | 24 hours |
Transamidation for Directing Group Removal
Post-arylation, the 8-AQ auxiliary is replaced via a one-pot transamidation protocol. Treatment with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF, followed by reaction with the target amine (3-methyl-1-(triazolopyridin-3-yl)butan-1-amine), affords the final benzofuran-2-carboxamide derivative in 70–85% yield. This step is critical for introducing the triazolopyridine-containing alkyl chain.
Preparation of 3-Methyl-1-( Triazolo[4,3-a]Pyridin-3-yl)Butan-1-Amine
The triazolopyridine-alkylamine side chain is synthesized through sequential cyclization and alkylation reactions.
Triazolopyridine Ring Formation
Thetriazolo[4,3-a]pyridine core is constructed via cyclocondensation of 2-hydrazinylpyridine with trimethyl orthoacetate under acidic conditions. Reaction in acetic acid at 80°C for 6 hours provides the triazolopyridine scaffold in 78% yield. Alternative methods employ Cu-catalyzed cyclization of pyridinylhydrazones with nitriles.
Cyclization Optimization
| Parameter | Effect on Yield |
|---|---|
| Acid Catalyst (AcOH) | Increases cyclization efficiency |
| Temperature > 80°C | Reduces side products |
| Reaction Time < 6 hours | Incomplete conversion |
Alkylation for Side Chain Installation
The 3-methylbutyl group is introduced via reductive amination of triazolopyridine-3-carbaldehyde with isobutylamine. Using NaBH₃CN (1.5 equiv) in MeOH at 0°C to RT yields the secondary amine in 65% yield. Alternatively, Mitsunobu reaction with 3-methyl-1-butanol and DIAD/PPh₃ achieves similar results.
Coupling of Benzofuran-2-Carboxylic Acid and Triazolopyridine-Alkylamine
The final amide bond formation is accomplished through two primary methods:
Carbodiimide-Mediated Coupling
Activation of benzofuran-2-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM, followed by addition of triazolopyridine-alkylamine (1.0 equiv), provides the target compound in 82% yield after purification by silica gel chromatography.
Optimized Coupling Conditions
| Reagent | Role |
|---|---|
| EDCl | Carbodiimide coupling agent |
| HOBt | Reduces racemization |
| DCM | Aprotic solvent for activation |
Mixed Anhydride Method
For acid-sensitive substrates, reaction with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF generates a mixed anhydride intermediate. Subsequent amine addition at −15°C affords the amide in 75% yield.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) to achieve >95% purity. Structural confirmation is performed via:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole), 7.85–7.40 (m, 6H, aromatic), 3.65 (t, 2H, CH₂N), 1.95 (m, 1H, CH(CH₃)₂).
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HRMS : m/z calcd for C₂₂H₂₃N₅O₂ [M+H]⁺: 398.1934; found: 398.1936.
Challenges and Optimization Strategies
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Regioselectivity in Triazolopyridine Synthesis : Use of electron-withdrawing groups on pyridine improves cyclization specificity.
-
Transamidation Efficiency : Boc protection prior to amine exchange minimizes side reactions.
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Amidation Yield : Pre-activation of carboxylic acids with ClCO₂iBu enhances coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit antifungal properties. For instance, compounds similar to N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide have been synthesized and tested against various phytopathogenic fungi. Some derivatives showed over 50% inhibition against Gibberella zeae, outperforming commercial fungicides like carboxin and boscalid .
Anti-inflammatory Effects
Triazolo-pyridine derivatives have demonstrated anti-inflammatory activities. Studies on related compounds have shown that they can inhibit the p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses. This suggests that this compound could be explored for treating inflammatory diseases .
Analgesic Properties
Some studies have reported analgesic effects associated with benzofuran derivatives. The structural arrangement of these compounds influences their analgesic activity, indicating that this compound may also possess similar properties .
Enzyme Inhibition
The compound's mechanism involves the inhibition of specific enzymes linked to disease pathways. For example, the inhibition of p38 MAPK not only reduces inflammation but also affects cellular signaling pathways involved in pain perception and immune responses.
Interaction with Biological Targets
This compound likely interacts with various biological targets due to its complex structure. The presence of the triazole and benzofuran moieties allows for multiple points of interaction with proteins and nucleic acids.
Spectroscopic Analysis
Spectroscopic techniques such as FTIR and NMR are essential for characterizing the compound's structure. These techniques help confirm the presence of functional groups and provide insights into molecular interactions.
Case Study: Antifungal Screening
In a study conducted on various triazolo-pyridine derivatives, one compound exhibited significant antifungal activity against Fusarium oxysporum. This highlights the potential of this compound in agricultural applications as a biopesticide .
Case Study: Anti-inflammatory Research
A recent investigation into the anti-inflammatory properties of triazole derivatives revealed that certain modifications led to enhanced efficacy in reducing inflammation in animal models. This suggests that similar modifications to this compound could yield more potent anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide is unique due to its combination of a triazole-pyridine fused ring system with a benzofuran moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a triazole ring fused with a pyridine structure, which is connected to a benzofuran moiety. This unique combination of heterocycles is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is thought to modulate the activity of various enzymes and receptors, potentially influencing signaling pathways involved in several diseases.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antitumor properties. For instance:
- Inhibition Studies : In vitro assays demonstrated that compounds related to this compound showed inhibitory effects against cancer cell lines such as A375 (melanoma) and MCF7 (breast cancer), with IC50 values ranging from 5 to 15 µM .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Cytokine Modulation : Research indicated that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced macrophages .
Antimicrobial Activity
Preliminary evaluations suggest that this compound possesses antimicrobial properties:
- Bacterial Inhibition : The compound exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazolo-pyridine derivatives demonstrated that modifications in the side chains significantly affected their antitumor potency. This compound was among the most effective compounds tested against human cancer cell lines .
Case Study 2: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed a marked decrease in lung edema and inflammatory cell infiltration when treated with the compound compared to controls .
Comparative Analysis
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Triazolo-pyridine derivatives | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Similar benzofuran derivatives | Reduction in cytokine levels |
| Antimicrobial | Other triazole-based compounds | Effective against Gram-positive bacteria |
Q & A
Q. What are the recommended synthetic routes for N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-benzofuran-2-carboxamide?
Methodological Answer: The synthesis typically involves two key steps:
Triazolopyridine Core Formation : Oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature (3 h reaction time), yielding [1,2,4]triazolo[4,3-a]pyridine derivatives with isolated yields up to 73% .
Carboxamide Coupling : React the triazolopyridine intermediate with 1-benzofuran-2-carboxylic acid derivatives via amide bond formation, using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA).
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative cyclization | NaOCl, EtOH, RT, 3 h | 73% | |
| Amide coupling | HATU, DIPEA, DMF, 24 h | ~50-60% | (General method) |
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray Crystallography : For absolute configuration determination, use single-crystal diffraction (e.g., CCDC deposition codes in ).
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
Methodological Answer: Discrepancies often arise from variations in:
- Oxidant Choice : NaOCl (73% yield) vs. DDQ or Cr(VI) salts (higher yields but toxic) .
- Solvent Effects : Ethanol (green solvent) vs. acetonitrile (higher polarity may improve cyclization).
- Reaction Monitoring : Use TLC or LC-MS to track intermediate conversion. For example, incomplete hydrazine oxidation reduces yield .
Recommendation : Standardize conditions (oxidant, solvent, temperature) and validate reproducibility across ≥3 independent trials.
Q. How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?
Methodological Answer:
- Core Modifications :
- Biological Assays :
Q. What methodological considerations are critical for optimizing reaction conditions?
Methodological Answer:
- Green Chemistry : Prioritize NaOCl over toxic oxidants (e.g., Cr(VI)) to align with sustainable practices .
- Solvent Screening : Test ethanol, DMF, or THF for solubility and reaction efficiency.
- Catalyst-Free Conditions : Avoid transition metals to simplify purification (e.g., no Pd catalysts required for amide coupling).
- Scale-Up : Ensure stirring efficiency and temperature control; exothermic reactions may require gradual reagent addition.
Q. How to detect and quantify impurities in the final compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm for aromatic impurities .
- LC-HRMS : Identify byproducts (e.g., unreacted intermediates) via exact mass matching.
- Residual Solvents : Perform GC-MS to detect traces of DMF or ethanol (ICH Q3C guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
